(R)-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone
Beschreibung
(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (CAS: 1030377-32-2), also known as suvorexant, is an orexin receptor antagonist developed for treating insomnia by targeting the hypocretin/orexin signaling pathway .
Eigenschaften
Molekularformel |
C16H21N5O |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
[(7R)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
FURCQDWTOXYTNN-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H]1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |
Kanonische SMILES |
CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with ®-7-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the diazepane ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, also known as (7R)-7-methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane, is a chemical compound with diverse applications in scientific research .
Key Properties
- Molecular Formula:
- Molecular Weight: 299.371 g/mol
- Boiling Point: 522.0±60.0 °C at 760 mmHg
- Density: 1.3±0.1 g/cm3
- Flash Point: 269.5±32.9 °C
Synonyms
- Suvorexant Impurity 4
- (7R)-7-Methyl-1-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane
- Methanone, $$(7R)-hexahydro-7-methyl-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-
Scientific Research Applications
- Orexin Receptor Antagonists: This compound is related to the discovery of diazepane amide Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) . Orexin receptor antagonists are of interest for treating CNS disorders . Seltorexant (JNJ-42847922/MIN-202), a selective OX2R antagonist, exhibits rapid absorption and a short half-life in humans .
- Synthesis: It is used in the synthesis of Suvorexant .
- Building Block: This compound is a building block in creating complex molecules with potential biological activities .
Wirkmechanismus
The mechanism of action of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The triazole moiety can bind to active sites, inhibiting the function of target proteins. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular Formula : C₁₆H₂₁N₅O
- Molecular Weight : 299.37 g/mol
- Solubility : 0.39 g/L (25°C, calculated)
- Density : 1.26 g/cm³ (20°C, calculated) .
The compound features a diazepane ring substituted with a methyl group at the 7-position (R-configuration) and a benzoyl group linked to a 5-methyl-2-(triazol-2-yl)phenyl moiety. Its structure enables selective binding to orexin receptors (OX1R and OX2R), modulating sleep-wake cycles .
Comparison with Structural Analogs
Structural Analog 1: Benzoxazole-Substituted Diazepane
Compound: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone
- Molecular Formula : C₁₇H₁₈ClN₅O₂
- Molecular Weight : 367.81 g/mol
- Key Difference : The diazepane ring is substituted with a 5-chloro-benzoxazole group instead of the triazole-linked phenyl group.
Structural Analog 2: Methylfuropyrimidine-Substituted Diazepane
Compound: [(7R)-7-Methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl][5-methyl-2-(triazol-2-yl)phenyl]methanone
- Molecular Formula : C₁₈H₂₁N₅O₂
- Molecular Weight : 339.40 g/mol
- Key Difference : A methylfuropyrimidine group replaces the triazole-phenyl system.
- Data on biological activity remain unpublished .
Comparative Data Table
Research Findings and Implications
Pharmacological Profile
Suvorexant’s orexin receptor antagonism is well-documented, with a binding affinity (Ki) of 0.55 nM for OX1R and 0.35 nM for OX2R .
Q & A
Q. What protocols evaluate long-term stability in biological matrices for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
